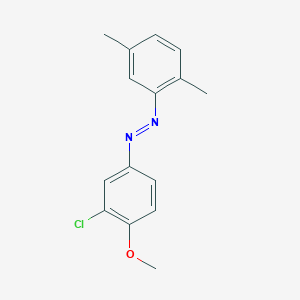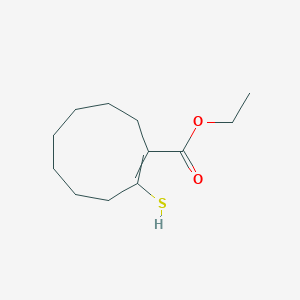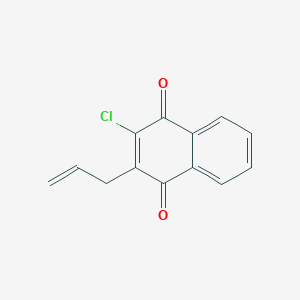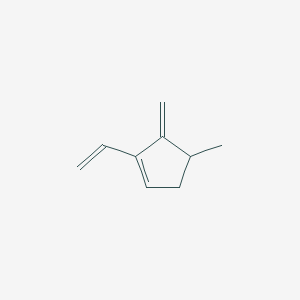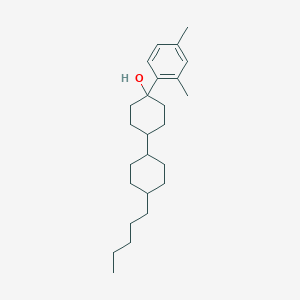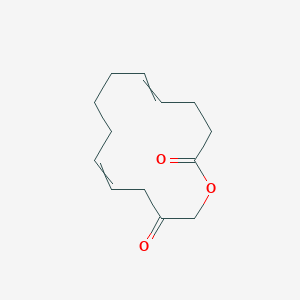
1-Oxacyclotetradeca-5,10-diene-2,13-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxacyclotetradeca-5,10-diene-2,13-dione is a macrocyclic lactone with a 14-membered ring structureIt is characterized by the presence of two conjugated double bonds and two ketone groups, which contribute to its reactivity and versatility in chemical synthesis .
準備方法
Synthetic Routes and Reaction Conditions: 1-Oxacyclotetradeca-5,10-diene-2,13-dione can be synthesized through various methods, including intramolecular Diels-Alder reactions. One common approach involves the cyclization of suitable precursors under controlled conditions to form the macrocyclic structure. For instance, the reaction of a long-chain triene with a dienophile in the presence of a catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, temperature control, and purification techniques to isolate the compound from reaction mixtures .
化学反応の分析
Types of Reactions: 1-Oxacyclotetradeca-5,10-diene-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bonds in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation or other electrophilic reagents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols and reduced ketones.
Substitution: Halogenated or other substituted macrocyclic compounds.
科学的研究の応用
1-Oxacyclotetradeca-5,10-diene-2,13-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-oxacyclotetradeca-5,10-diene-2,13-dione involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules. This reactivity is crucial for its potential therapeutic applications, where it can inhibit or modulate specific biological pathways .
類似化合物との比較
8-Methoxy-1-oxacyclotetradeca-2,13-dione: Similar in structure but with a methoxy group, affecting its reactivity and applications.
Other Macrolides: Compounds like erythromycin and azithromycin share the macrocyclic lactone structure but differ in functional groups and biological activity.
Uniqueness: 1-Oxacyclotetradeca-5,10-diene-2,13-dione is unique due to its specific ring size and the presence of conjugated double bonds and ketone groups.
特性
CAS番号 |
89908-74-7 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC名 |
1-oxacyclotetradeca-5,10-diene-2,13-dione |
InChI |
InChI=1S/C13H18O3/c14-12-9-7-5-3-1-2-4-6-8-10-13(15)16-11-12/h4-7H,1-3,8-11H2 |
InChIキー |
VKOMXQZJLOAWOX-UHFFFAOYSA-N |
正規SMILES |
C1CC=CCCC(=O)OCC(=O)CC=CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


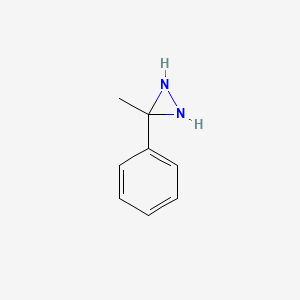
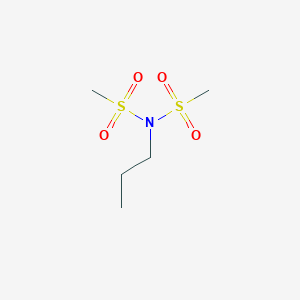
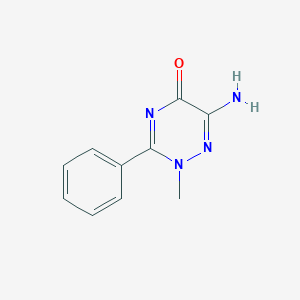
![3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one)](/img/structure/B14396772.png)
![({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(trimethyl)silane](/img/structure/B14396780.png)
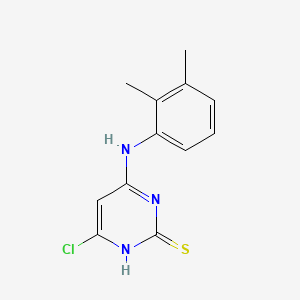
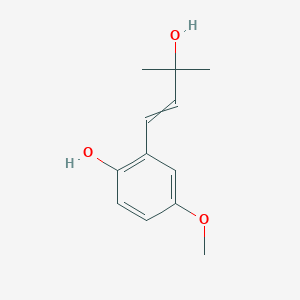
![5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14396792.png)
